Propan-2-yl 5-bromo-2-fluorobenzoate
Overview
Description
Propan-2-yl 5-bromo-2-fluorobenzoate is a halogenated organic compound characterized by the presence of bromine and fluorine atoms on a benzene ring, which is esterified with propan-2-ol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 5-bromo-2-fluorobenzoic acid with propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the reaction is typically carried out in a continuous stirred-tank reactor (CSTR) to ensure consistent mixing and temperature control. The reaction mixture is heated to reflux to drive the esterification to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as sodium amide (NaNH₂) or sodium methoxide (NaOCH₃) in polar aprotic solvents.
Major Products Formed:
Oxidation: 5-bromo-2-fluorobenzoic acid or 5-bromo-2-fluorobenzaldehyde.
Reduction: 5-bromo-2-fluorobenzyl alcohol or 5-bromo-2-fluorobenzylamine.
Substitution: 5-aminobenzoate or 5-methoxybenzoate derivatives.
Scientific Research Applications
Propan-2-yl 5-bromo-2-fluorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Industry: The compound is used in the production of agrochemicals, such as herbicides, due to its ability to inhibit plant growth.
Mechanism of Action
The mechanism by which propan-2-yl 5-bromo-2-fluorobenzoate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Pathways Involved: In the case of herbicidal activity, the compound may inhibit key enzymes involved in plant growth and development, such as those in the photosynthesis pathway.
Comparison with Similar Compounds
Ethyl (5-bromo-2-fluorobenzoyl)acetate
Propan-2-yl 5-bromo-2-chlorobenzoate
Propan-2-yl 5-bromo-2-iodobenzoate
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Properties
IUPAC Name |
propan-2-yl 5-bromo-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBVENDIDDDPAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369403-80-4 | |
Record name | propan-2-yl 5-bromo-2-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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